molecular formula C15H20ClFN2O2 B4536622 2-(2-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

2-(2-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4536622
M. Wt: 314.78 g/mol
InChI Key: JMAPUOWZGXTQJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(2-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide involves multi-step organic reactions starting from basic aromatic compounds or halogenated precursors. For example, Yang Man-li (2008) synthesized novel acetamide derivatives by using halogenated phenols as primary compounds, showcasing a method that might be applicable to the target compound (Yang Man-li, 2008).

Molecular Structure Analysis

Conformational studies on structurally similar compounds, such as histamine H2-receptor antagonists, reveal that molecular conformation can significantly influence biological activity. These studies often employ X-ray diffraction techniques to elucidate the crystal structures, offering insights into the molecular geometry and conformational preferences of related acetamide derivatives (Y. In et al., 1988).

Chemical Reactions and Properties

The reactivity of acetamide derivatives with various reagents leads to the formation of new chemical entities. For instance, Mahmoud Arafat et al. (2022) explored the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an acetamide moiety, demonstrating the versatile reactivity of acetamide derivatives under different conditions (Mahmoud Arafat et al., 2022).

Physical Properties Analysis

Studies on similar compounds have detailed their physical properties, such as crystallization behavior and solubility. For example, Gabriel Navarrete-Vázquez et al. (2011) characterized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate through elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction, providing a basis for understanding the physical properties of related acetamide compounds (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their stability, reactivity, and interactions with biological targets, can be inferred from pharmacological evaluations. For instance, S. Watanuki et al. (2012) synthesized a series of acetamide derivatives and evaluated their inhibitory activity against T-type Ca(2+) channels, shedding light on the chemical properties that influence biological activity (S. Watanuki et al., 2012).

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-2-19-7-5-12(6-8-19)18-15(20)10-21-14-4-3-11(17)9-13(14)16/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPUOWZGXTQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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